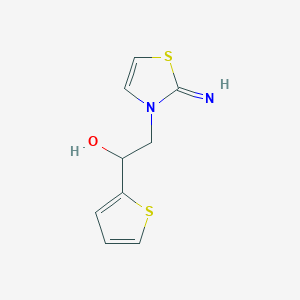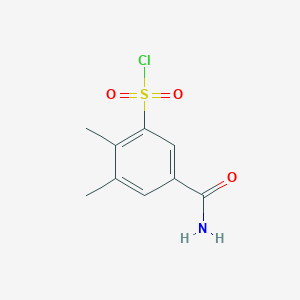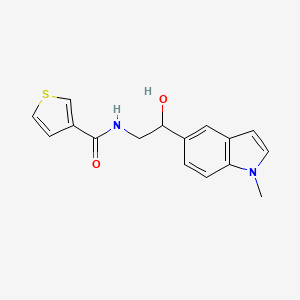![molecular formula C15H17N3O B2376011 N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide CAS No. 2305282-47-5](/img/structure/B2376011.png)
N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide, also known as CPME, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPME is a small molecule that belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it an attractive target for drug design and development.
Mecanismo De Acción
The mechanism of action of N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide is not well understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been shown to modulate the immune system and enhance the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide is its potent inhibitory activity against a wide range of enzymes, which makes it an attractive target for drug design and development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound to gain a better understanding of its inhibitory activity against enzymes.
3. Evaluation of the anti-cancer and anti-viral activities of this compound in preclinical and clinical studies.
4. Development of novel drug candidates based on the chemical structure of this compound.
5. Exploration of the potential applications of this compound in other fields of research, such as materials science and nanotechnology.
In conclusion, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug design and development.
Métodos De Síntesis
N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide can be synthesized using a simple and efficient method that involves the reaction of 2-cyclopropyl-1-methylbenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, proteases, and phosphodiesterases.
Propiedades
IUPAC Name |
N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-14(19)16-9-10-4-7-13-12(8-10)17-15(18(13)2)11-5-6-11/h3-4,7-8,11H,1,5-6,9H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGGDJVUYTYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC(=O)C=C)N=C1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)


![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)
